molecular formula C11H12F2N2O B7646681 (3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide

Cat. No. B7646681
M. Wt: 226.22 g/mol
InChI Key: LZULADSALBRLMX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide, also known as DFPM, is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide acts as a positive allosteric modulator of the α7 nAChR, which leads to an increase in the activity of this receptor. This results in an increase in the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to increase the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.

Advantages and Limitations for Lab Experiments

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has the potential to be a valuable pharmacological tool in scientific research due to its ability to act as a positive allosteric modulator of the α7 nAChR. However, its use in lab experiments may be limited by its cost and availability.

Future Directions

There are several future directions for the study of (3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as in the treatment of cognitive disorders. Finally, the development of more selective and potent positive allosteric modulators of the α7 nAChR could also be an area of future research.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has the potential to be a valuable tool in the study of cognitive function and memory, and further research is needed to fully understand its potential applications.

Synthesis Methods

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2,3-difluoroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. This compound has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.

properties

IUPAC Name

(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(10(8)13)15-11(16)7-4-5-14-6-7/h1-3,7,14H,4-6H2,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZULADSALBRLMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)NC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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